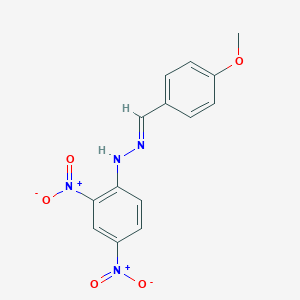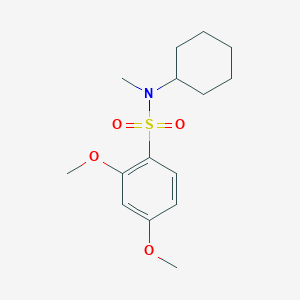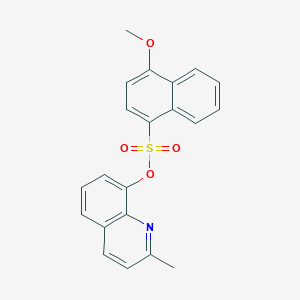![molecular formula C18H21ClN2O3S B238955 1-(2-Chlorophenyl)-4-[(2-methoxy-5-methylphenyl)sulfonyl]piperazine](/img/structure/B238955.png)
1-(2-Chlorophenyl)-4-[(2-methoxy-5-methylphenyl)sulfonyl]piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Chlorophenyl)-4-[(2-methoxy-5-methylphenyl)sulfonyl]piperazine, also known as TCS 1102, is a compound that has been studied for its potential therapeutic applications in various fields of medicine. This compound belongs to the class of piperazine derivatives and has been found to exhibit a range of biochemical and physiological effects that make it a promising candidate for further research.
Mécanisme D'action
The exact mechanism of action of 1-(2-Chlorophenyl)-4-[(2-methoxy-5-methylphenyl)sulfonyl]piperazine 1102 is not fully understood, but it is believed to act as a selective antagonist of the 5-HT7 receptor. This receptor is involved in a range of physiological processes, including pain perception, mood regulation, and immune function. By blocking this receptor, 1-(2-Chlorophenyl)-4-[(2-methoxy-5-methylphenyl)sulfonyl]piperazine 1102 may modulate these processes and produce its therapeutic effects.
Effets Biochimiques Et Physiologiques
1-(2-Chlorophenyl)-4-[(2-methoxy-5-methylphenyl)sulfonyl]piperazine 1102 has been found to exhibit a range of biochemical and physiological effects. In animal studies, 1-(2-Chlorophenyl)-4-[(2-methoxy-5-methylphenyl)sulfonyl]piperazine 1102 has been found to reduce pain sensitivity and improve motor function. It has also been found to inhibit the growth of breast cancer cells and modulate the immune response. These effects suggest that 1-(2-Chlorophenyl)-4-[(2-methoxy-5-methylphenyl)sulfonyl]piperazine 1102 may have potential therapeutic applications in various fields of medicine.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 1-(2-Chlorophenyl)-4-[(2-methoxy-5-methylphenyl)sulfonyl]piperazine 1102 is that it has been well-studied in animal models, which provides a strong foundation for further research. Additionally, its selective antagonism of the 5-HT7 receptor makes it a promising candidate for further study in the fields of pain management, oncology, and immunology. However, one limitation of 1-(2-Chlorophenyl)-4-[(2-methoxy-5-methylphenyl)sulfonyl]piperazine 1102 is that its exact mechanism of action is not fully understood, which may hinder its development as a therapeutic agent.
Orientations Futures
There are several future directions for research on 1-(2-Chlorophenyl)-4-[(2-methoxy-5-methylphenyl)sulfonyl]piperazine 1102. One area of focus could be the development of more selective and potent analogs of 1-(2-Chlorophenyl)-4-[(2-methoxy-5-methylphenyl)sulfonyl]piperazine 1102 that could be used as therapeutic agents. Additionally, further research could be conducted to elucidate the exact mechanism of action of 1-(2-Chlorophenyl)-4-[(2-methoxy-5-methylphenyl)sulfonyl]piperazine 1102 and its effects on different physiological processes. Finally, clinical trials could be conducted to evaluate the safety and efficacy of 1-(2-Chlorophenyl)-4-[(2-methoxy-5-methylphenyl)sulfonyl]piperazine 1102 in humans, which could pave the way for its use as a therapeutic agent in various fields of medicine.
Méthodes De Synthèse
The synthesis of 1-(2-Chlorophenyl)-4-[(2-methoxy-5-methylphenyl)sulfonyl]piperazine 1102 involves the reaction of 1-(2-chlorophenyl)piperazine with 2-methoxy-5-methylbenzenesulfonyl chloride in the presence of a base such as triethylamine. The resulting product is then purified using column chromatography to obtain pure 1-(2-Chlorophenyl)-4-[(2-methoxy-5-methylphenyl)sulfonyl]piperazine 1102.
Applications De Recherche Scientifique
1-(2-Chlorophenyl)-4-[(2-methoxy-5-methylphenyl)sulfonyl]piperazine 1102 has been studied for its potential therapeutic applications in various fields of medicine, including neuroscience, oncology, and immunology. In neuroscience, 1-(2-Chlorophenyl)-4-[(2-methoxy-5-methylphenyl)sulfonyl]piperazine 1102 has been found to exhibit analgesic effects and has been studied as a potential treatment for neuropathic pain. In oncology, 1-(2-Chlorophenyl)-4-[(2-methoxy-5-methylphenyl)sulfonyl]piperazine 1102 has been studied for its potential anticancer properties, particularly in the treatment of breast cancer. In immunology, 1-(2-Chlorophenyl)-4-[(2-methoxy-5-methylphenyl)sulfonyl]piperazine 1102 has been found to modulate the immune response and has been studied as a potential treatment for autoimmune diseases.
Propriétés
Nom du produit |
1-(2-Chlorophenyl)-4-[(2-methoxy-5-methylphenyl)sulfonyl]piperazine |
|---|---|
Formule moléculaire |
C18H21ClN2O3S |
Poids moléculaire |
380.9 g/mol |
Nom IUPAC |
1-(2-chlorophenyl)-4-(2-methoxy-5-methylphenyl)sulfonylpiperazine |
InChI |
InChI=1S/C18H21ClN2O3S/c1-14-7-8-17(24-2)18(13-14)25(22,23)21-11-9-20(10-12-21)16-6-4-3-5-15(16)19/h3-8,13H,9-12H2,1-2H3 |
Clé InChI |
GNUPYKCSEWWLOR-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)OC)S(=O)(=O)N2CCN(CC2)C3=CC=CC=C3Cl |
SMILES canonique |
CC1=CC(=C(C=C1)OC)S(=O)(=O)N2CCN(CC2)C3=CC=CC=C3Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



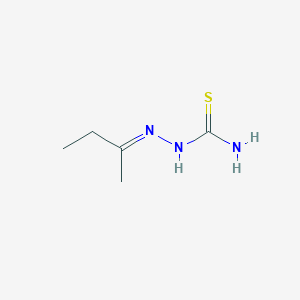
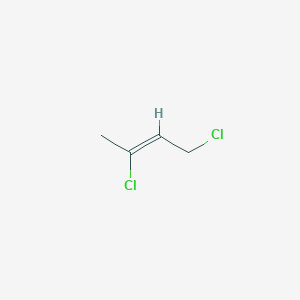
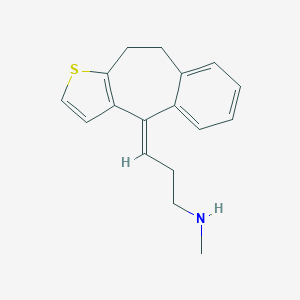
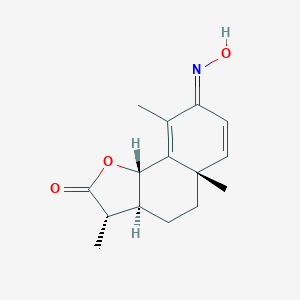
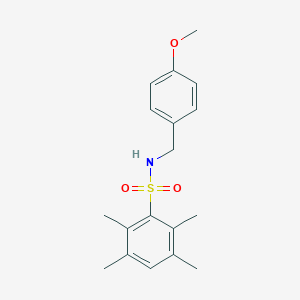

![1-(2-Chlorophenyl)-4-[(2,4-dimethylphenyl)sulfonyl]piperazine](/img/structure/B238956.png)




